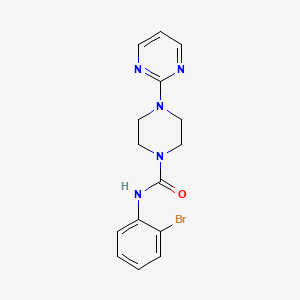
N-(2-bromophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide
Overview
Description
N-(2-bromophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide, commonly known as BPP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BPP is a piperazine derivative that has shown promising results in various scientific research applications, including cancer treatment, neurodegenerative diseases, and psychiatric disorders.
Mechanism of Action
BPP exerts its pharmacological effects by binding to and modulating the activity of various receptors in the body, including serotonin receptors, dopamine receptors, and adrenergic receptors. BPP has been shown to act as an antagonist at serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. BPP has also been shown to act as an agonist at dopamine receptors, which are involved in the regulation of movement, motivation, and reward.
Biochemical and Physiological Effects:
BPP has been shown to have various biochemical and physiological effects in the body. BPP has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. BPP has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
BPP has several advantages as a research tool. BPP is relatively easy to synthesize and purify, making it readily available for research purposes. BPP has also been extensively studied, and its pharmacological effects are well characterized. However, there are also limitations to using BPP in lab experiments. BPP has been shown to have off-target effects, which may complicate data interpretation. In addition, BPP has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Future Directions
There are several future directions for the study of BPP. One potential direction is to further investigate its potential use in the treatment of cancer. BPP has shown promising results in vitro, but its efficacy in vivo has not been extensively studied. Another potential direction is to investigate its potential use in the treatment of neurodegenerative diseases. BPP has shown neuroprotective effects in vitro, but its efficacy in vivo has not been extensively studied. Finally, further studies are needed to understand the pharmacokinetic properties of BPP and its potential use as a research tool.
Scientific Research Applications
BPP has been extensively studied for its potential therapeutic applications. In cancer treatment, BPP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BPP has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BPP has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In addition, BPP has been studied for its potential use in the treatment of psychiatric disorders such as anxiety and depression.
properties
IUPAC Name |
N-(2-bromophenyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5O/c16-12-4-1-2-5-13(12)19-15(22)21-10-8-20(9-11-21)14-17-6-3-7-18-14/h1-7H,8-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKNXWMTHCCPMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(sec-butyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4286237.png)
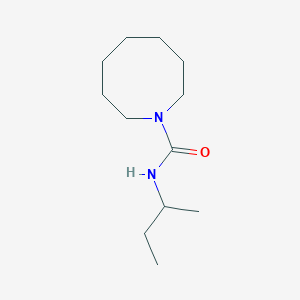
![N-(sec-butyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4286251.png)


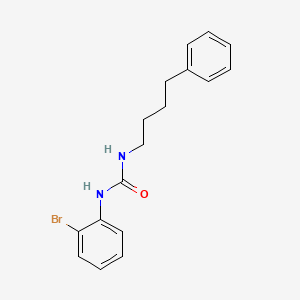
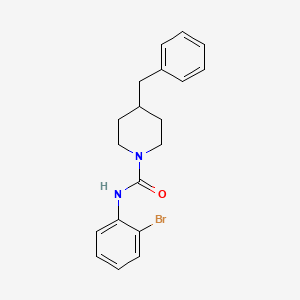
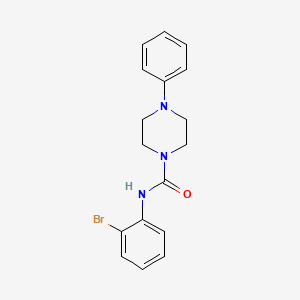


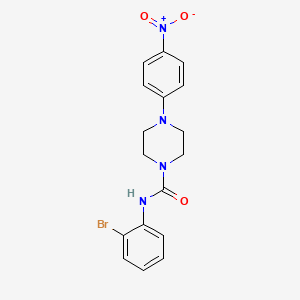
![methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)amino]benzoate](/img/structure/B4286312.png)
![methyl 4-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}benzoate](/img/structure/B4286319.png)
![methyl 4-({[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4286325.png)